![molecular formula C21H21N3O B2489574 1-(2-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 921800-90-0](/img/structure/B2489574.png)
1-(2-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, involves oxidative cyclisation of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides using di(acetoxy)iodobenzene. This method highlights a general approach to constructing the oxadiazole ring and attaching it to the indole moiety, which could be applicable to the synthesis of our compound of interest (Rapolu et al., 2013).
Molecular Structure Analysis
The structure of similar oxadiazole derivatives has been confirmed by spectroscopic methods, indicating that structural modifications can significantly impact the compound's biological activities. For instance, the introduction of a benzyloxyl substituent on the indole component has shown to improve antiproliferative activity (Wang et al., 2012).
Scientific Research Applications
Antiproliferative and Anti-inflammatory Activities
Compounds structurally related to 1-(2-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole have been explored for their potential in antiproliferative and anti-inflammatory activities. One study synthesized a series of related compounds and evaluated their effectiveness against human cancer cell lines and inflammation, discovering that certain compounds showed notable activity in these areas, suggesting a potential for therapeutic applications (Rapolu et al., 2013).
Anticancer Properties
Another significant application is in the field of cancer treatment. Research has been conducted on the synthesis and evaluation of indole–quinoline–oxadiazole hybrids for their cytotoxic potential in cancer cell lines. One study identified a compound exhibiting a low IC50 value against breast adenocarcinoma cells and potential as a tubulin inhibitor, which could be significant in cancer therapy (Kamath et al., 2016).
Antineoplastic Activity
Indolyl-1,3,4-oxadiazole derivatives, a class to which the compound belongs, have been studied for their antineoplastic activity. A study synthesized new derivatives and evaluated some of them for their potential in cancer treatment, indicating a potential application in the field of oncology (Farghaly et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Novel compounds containing the indole and oxadiazole moieties have been synthesized and tested for their antimicrobial and anti-inflammatory activities. This research suggests potential applications in developing new treatments for microbial infections and inflammation (Bassyouni et al., 2012).
Urease Inhibition
In medicinal chemistry, the inhibition of enzymes like urease is a significant area of research. A study involving novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides indicated potent inhibitory activity against urease enzyme, showcasing another potential application area (Nazir et al., 2018).
properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-8-20-22-23-21(25-20)19-13-16-10-6-7-12-18(16)24(19)14-17-11-5-4-9-15(17)2/h4-7,9-13H,3,8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFELGPNGTGMDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.